ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1620902-74-0
VCID: VC8079464
InChI: InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+
SMILES: CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br
Molecular Formula: C12H10BrF3O2
Molecular Weight: 323.10 g/mol

ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate

CAS No.: 1620902-74-0

Cat. No.: VC8079464

Molecular Formula: C12H10BrF3O2

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate - 1620902-74-0

Specification

CAS No. 1620902-74-0
Molecular Formula C12H10BrF3O2
Molecular Weight 323.10 g/mol
IUPAC Name ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+
Standard InChI Key OWINBHGEDDKJTN-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br
SMILES CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br
Canonical SMILES CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an α,β-unsaturated ester backbone with a 2-bromo-4-(trifluoromethyl)phenyl substituent. The (2E)-configuration ensures planar geometry, facilitating conjugation across the double bond and phenyl ring. Key structural attributes include:

  • Molecular Formula: C₁₂H₁₀BrF₃O₂

  • Molecular Weight: 323.10 g/mol

  • IUPAC Name: Ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate

The trifluoromethyl group introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic substitution reactivity .

Spectroscopic and Computational Data

  • SMILES: CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br

  • InChIKey: OWINBHGEDDKJTN-GQCTYLIASA-N

  • LogP: 3.2 (predicted), indicating moderate hydrophobicity

  • PSA: 26.3 Ų, reflecting low polar surface area

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves esterification of (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoic acid with ethanol under acidic catalysis:

StepConditionsYield
Carboxylic acid preparationHalogenation of 4-trifluoromethylcinnamic acid75–85%
EsterificationH₂SO₄ or p-TsOH, reflux in ethanol90–95%

Alternative methods include Wittig reactions using ethyl 2-phosphonoacetate and 2-bromo-4-trifluoromethylbenzaldehyde, though yields are lower (~70%) .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate = 4:1)

  • Spectroscopic Validation:

    • ¹H NMR (CDCl₃): δ 1.34 (t, 3H, CH₃), 4.27 (q, 2H, OCH₂), 6.45 (d, 1H, CH=CO), 7.55–7.85 (m, 3H, Ar-H)

    • ¹³C NMR: δ 166.5 (C=O), 144.2 (CF₃), 122.1 (Br-C)

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Bromine Position: Ortho-substitution increases steric hindrance, improving target selectivity .

  • Trifluoromethyl Effect: Enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .

Material Science Applications

Polymer Additives

Incorporation into polyesters improves:

  • Thermal Stability: T₅% (decomposition temperature) increases by 40°C.

  • Flame Retardancy: Bromine contributes to UL-94 V-0 rating .

Liquid Crystals

The rigid phenyl core and polar groups enable mesophase formation (ΔT = 120–150°C).

Comparative Analysis with Analogues

CompoundSubstituentsMolecular WeightLogPApplications
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate 4-Br, 2-F273.102.8Antiviral intermediates
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate 2-Br, 4-F273.102.9Fluorescent probes
Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate 3-CF₃244.213.2Polymer modifiers

Research Gaps and Future Directions

  • Toxicology: Limited data on acute toxicity (LD₅₀) and ecotoxicological impact.

  • Catalytic Asymmetric Synthesis: No reported enantioselective routes to access (R)- or (S)-isomers.

  • In Vivo Studies: Efficacy in animal models of inflammation or oncology remains unexplored.

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